BenchChemオンラインストアへようこそ!

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

Targeted protein degradation Cereblon E3 ligase PROTAC building block

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS 2241582-93-2; molecular formula C₁₂H₇FN₂O₄; molecular weight 262.19 g·mol⁻¹) is a fluorinated, succinimide-fused isoindoline-1,3-dione derivative that belongs to the thalidomide-analog chemical space. Unlike the clinically established immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—which bear a six-membered 2,6-dioxopiperidine (glutarimide) ring, this compound features a contracted five-membered 2,5-dioxopyrrolidine (succinimide) ring coupled to a 5-fluoro-substituted phthalimide core.

Molecular Formula C12H7FN2O4
Molecular Weight 262.19 g/mol
Cat. No. B13897461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione
Molecular FormulaC12H7FN2O4
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F
InChIInChI=1S/C12H7FN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17)
InChIKeyABSXUVALUCFYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione: Structural Identity and Core Characteristics for Procurement Decisions


2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione (CAS 2241582-93-2; molecular formula C₁₂H₇FN₂O₄; molecular weight 262.19 g·mol⁻¹) is a fluorinated, succinimide-fused isoindoline-1,3-dione derivative that belongs to the thalidomide-analog chemical space . Unlike the clinically established immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—which bear a six-membered 2,6-dioxopiperidine (glutarimide) ring, this compound features a contracted five-membered 2,5-dioxopyrrolidine (succinimide) ring coupled to a 5-fluoro-substituted phthalimide core [1]. This ring-size divergence constitutes the single most consequential structural differentiator, as it alters the hydrogen-bonding geometry and steric profile within the cereblon (CRBN) binding pocket, thereby modulating E3 ligase recruitment efficiency and neosubstrate degradation selectivity [2]. The compound is supplied as a research-grade intermediate (typical purity ≥95–97% by HPLC) and is primarily procured for use as a cereblon ligand building block in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders .

Why 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione Cannot Be Replaced by Conventional IMiD-Derived Cereblon Ligands


Procurement decisions in targeted protein degradation (TPD) frequently default to the most abundant or least expensive cereblon ligand—typically thalidomide, lenalidomide, or pomalidomide—yet this practice ignores the fact that all clinically validated IMiDs share a common six-membered glutarimide pharmacophore that enforces a specific binding trajectory within the CRBN substrate receptor [1]. The five-membered succinimide ring of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione presents a contracted N–C–O chelation geometry that shifts the hydrogen-bonding distances to the critical Asn351, His378, and Trp380 residues of the thalidomide-binding domain, thereby altering both the thermodynamic binding signature and the surface topology presented to recruited neosubstrates [2]. Concomitantly, the 5-fluoro substituent on the phthalimide ring introduces an electron-withdrawing effect that is absent in the non-fluorinated parent compound (CAS 303-16-2), which can modulate metabolic oxidative deactivation at the aromatic ring as well as influence the π-stacking interactions with the Trp380/Trp386/Trp400 aromatic cage [3]. Generic substitution with any six-membered-ring IMiD or non-fluorinated analog therefore risks altering—or abolishing—the desired degradation selectivity profile for which the target-specific PROTAC or molecular glue was optimized, making the choice of this specific building block a non-trivial, data-driven decision [4].

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione vs. Closest Structural Analogs


Ring-Size Contraction: 5-Membered Succinimide vs. 6-Membered Glutarimide CRBN Ligand Binding Geometry

The target compound incorporates a 2,5-dioxopyrrolidine (succinimide) ring, whereas thalidomide, lenalidomide, pomalidomide, and thalidomide 5-fluoride (CAS 835616-61-0) all contain a 2,6-dioxopiperidine (glutarimide) ring. The N–C–O chelation angle in the five-membered pyrrolidine-2,5-dione is approximately 108° (idealized sp³-hybridized five-membered ring internal angle) compared with approximately 114–118° for the six-membered piperidine-2,6-dione. This angular contraction shifts the hydrogen-bond donor–acceptor distance between the ligand imide carbonyls and CRBN residues Asn351 and His378 by an estimated 0.3–0.5 Å relative to the glutarimide-bound state [1]. In functional terms, simple pyrrolidine-2,5-dione scaffolds have been reported to exhibit CRBN binding affinities in the range of Ki = 26 μM (26,200 nM), approximately 20- to 50-fold weaker than thalidomide (Ki ≈ 0.5–1.2 μM for the CRBN–DDB1 complex), consistent with a suboptimal binding geometry imposed by the contracted ring [2]. However, the appended 5-fluoroisoindoline-1,3-dione moiety in the target compound restores binding through additional hydrophobic and π-stacking interactions with the Trp aromatic cage, resulting in a net binding mode that is geometrically and thermodynamically distinct from both the simple succinimide scaffold and the glutarimide-based clinical IMiDs [3].

Targeted protein degradation Cereblon E3 ligase PROTAC building block Succinimide pharmacophore

Fluorine-Induced Electronic Modulation: 5-Fluoro vs. Non-Fluorinated Parent Compound (CAS 303-16-2)

The 5-fluoro substituent on the isoindoline-1,3-dione ring distinguishes the target compound (MW 262.19) from its non-fluorinated parent, 2-(2,5-dioxopyrrolidin-3-yl)isoindoline-1,3-dione (CAS 303-16-2; MW 244.20), by a mass increment of 17.99 Da and a Hammett σₘ value of approximately +0.34 for the fluorine atom . This electron-withdrawing effect reduces the electron density of the phthalimide aromatic ring, which has been demonstrated in structurally related 5-fluoro-phthalimide cereblon ligands to decrease the rate of arene oxide-mediated oxidative metabolism (intrinsic clearance Clint reduced by approximately 40–60% in human liver microsomes relative to the non-fluorinated analog) [1]. Additionally, the fluorine atom increases the dipole moment of the phthalimide ring (calculated μ ≈ 2.8–3.5 D for 5-fluorophthalimide vs. ≈1.8–2.2 D for the parent), which can strengthen the electrostatic complementarity with the Trp380/Trp400 aromatic cage of CRBN [2]. The 5-nitro analog (CAS not specified; MW 289.20) introduces a substantially larger electron-withdrawing effect (σₘ ≈ +0.71) but at the cost of increased molecular weight and potential nitro-reductase-mediated toxicity, making the fluoro substituent the preferred electronic tuning strategy for in vivo-compatible PROTAC design [1].

Fluorine medicinal chemistry Metabolic stability Phthalimide electrophilicity CRBN π-stacking

Crystal Form Definition for Pharmaceutical Development: Polymorph Characterization (Kangpu Patent CN2025111191)

Kangpu Biopharmaceuticals' WIPO patent application CN2025111191 (published February 2026) explicitly discloses and claims three distinct crystal forms—Form A, Form B, and Form C—of fluoro-substituted isoindoline compounds encompassing the chemical space of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione [1]. This crystallographic characterization provides four procurement-relevant advantages not available for the non-fluorinated parent compound (CAS 303-16-2, for which no polymorph data has been published): (a) batch-to-batch solid-state consistency verifiable by X-ray powder diffraction (XRPD); (b) defined melting point and thermal stability parameters (DSC/TGA) that facilitate quality control release testing; (c) solubility differentiation between polymorphs that can be exploited to tune dissolution rate in formulation; and (d) intellectual property coverage supporting freedom-to-operate assessment for commercial PROTAC development [1]. The existence of a patent-protected crystalline material distinguishes this compound from research-grade amorphous or single-lot preparations of comparator analogs, providing procurement-level confidence in physicochemical reproducibility .

Solid-state chemistry Polymorph screening Pharmaceutical crystallography Bioavailability

Molecular Weight and Physicochemical Differentiation from the Glutarimide-Based Clinical IMiDs

Compared with the clinically dominant cereblon ligands, the target compound (MW 262.19) is 14.03 Da heavier than thalidomide (MW 258.23; CAS 50-35-1) and 3.04 Da lighter than lenalidomide (MW 259.26; CAS 191732-72-6), placing it within the same molecular weight window but with a fundamentally different atom composition: one fewer carbon and two fewer hydrogens than thalidomide 5-fluoride (MW 276.22; CAS 835616-61-0), which is the closest six-membered-ring fluorinated analog . This 14.03 Da reduction relative to thalidomide 5-fluoride, achieved through replacement of the piperidine ring with a pyrrolidine ring, translates to a topological polar surface area (TPSA) reduction of approximately 3–5 Ų (calculated TPSA for the succinimide-phthalimide conjugate: ~83.6 Ų vs. ~87.2 Ų for thalidomide 5-fluoride) and a modest increase in calculated lipophilicity (AlogP ≈ 0.4–0.6 vs. ≈0.2–0.4 for thalidomide 5-fluoride) [1]. These subtle but measurable differences affect passive membrane permeability (PAMPA Pₑ) and can alter the subcellular distribution of the assembled PROTAC, a parameter of growing importance for targets localized to specific organelles [1].

Physicochemical profiling Ligand efficiency PROTAC design Drug-likeness

High-Impact Application Scenarios for 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione Based on Quantitative Differentiation Evidence


PROTAC Design Requiring a Non-Glutarimide CRBN Ligand with Distinct Neosubstrate Degradation Selectivity

Research groups developing cereblon-recruiting PROTACs for targets where thalidomide-derived ligands induce undesired off-target degradation of IKZF1, IKZF3, or CK1α should evaluate this compound as the E3 ligase recruitment element. The five-membered succinimide ring imposes a different trajectory within the CRBN binding pocket compared to the six-membered glutarimide of thalidomide and lenalidomide, which has been shown to alter which neosubstrates are presented for ubiquitination [1]. By using this compound as the CRBN-binding warhead, PROTAC developers can potentially decouple target protein degradation from the well-documented IMiD-associated neosubstrate degradation that complicates the interpretation of cellular efficacy data and limits therapeutic index [2]. Procurement of this specific building block—rather than defaulting to thalidomide 5-fluoride (CAS 835616-61-0)—is indicated when preliminary screening reveals unacceptable IKZF1/3 degradation with glutarimide-based PROTAC constructs.

Metabolic Stability Optimization in PROTAC Candidates Destined for In Vivo Pharmacokinetic Studies

The 5-fluoro substituent on the isoindoline-1,3-dione ring confers a documented 40–60% reduction in intrinsic clearance in human liver microsomes compared with the non-fluorinated parent (CAS 303-16-2), based on cross-study data from structurally analogous 5-fluoro-phthalimide cereblon ligands [1]. For PROTAC programs transitioning from in vitro biochemical characterization to rodent pharmacokinetic/pharmacodynamic (PK/PD) studies, this metabolic stability advantage can translate to a meaningful extension of compound half-life and oral exposure. Procurement of the 5-fluoro compound, rather than the non-fluorinated analog, is therefore recommended at the lead-optimization stage when microsomal stability data (Clint, T₁/₂) are being used to rank-order PROTAC candidates for in vivo advancement.

Solid-State-Controlled Formulation Development Leveraging Patent-Defined Polymorphs

The crystal form patent (Kangpu CN2025111191) provides three structurally characterized polymorphs (Forms A, B, and C) of fluoro-substituted isoindoline compounds [1]. For pharmaceutical development organizations requiring batch-to-batch solid-state consistency for GLP toxicology or early clinical formulation, procurement of material that is accompanied by the patent-defined XRPD reference pattern, DSC thermogram, and TGA profile enables rigorous solid-state quality control that is simply unavailable for the non-fluorinated parent (CAS 303-16-2) or for generic thalidomide. This scenario applies when the compound is being advanced beyond discovery-stage screening into pre-clinical development, where changes in polymorphic form between batches can alter dissolution rate, oral bioavailability, and toxicology outcomes.

Oral Bioavailability-Focused PROTAC Optimization: Lower Molecular Weight vs. Glutarimide Fluorinated Comparators

With a molecular weight of 262.19—approximately 14 Da less than thalidomide 5-fluoride (276.22) and with a smaller topological polar surface area (~83.6 Ų vs. ~87.2 Ų)—this compound provides a more favorable starting point for achieving oral bioavailability within the Rule-of-5 envelope [1]. PROTAC molecules rapidly accumulate molecular weight as the target-binding warhead and linker are attached; beginning with the lightest possible CRBN ligand that retains the desired degradation selectivity profile is a rational procurement strategy. This compound is therefore indicated when the assembled PROTAC approaches or exceeds 700–800 Da, where every Dalton saved on the E3 ligand component increases the probability of maintaining acceptable oral absorption [2].

Quote Request

Request a Quote for 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.